N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

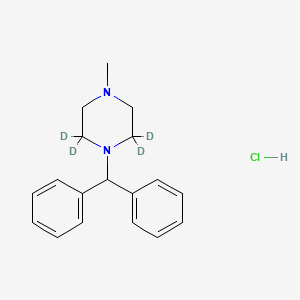

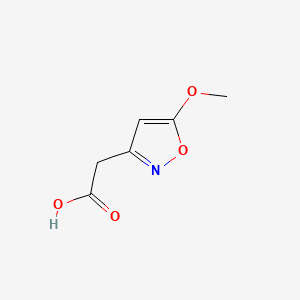

“N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3” is a versatile acetylated neuraminic acid or sialic acid derivative . N-acetylneuraminic acid is often present as the terminal sugar of glycoproteins .

Molecular Structure Analysis

The empirical formula of this compound is C22H31NO14 . The molecular weight is 533.48 . The SMILES string and InChI are also provided .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 154-155°C . It should be stored at -20°C .科学的研究の応用

Structural Variations and Syntheses

Synthesis of Derivatives : Peracetylated N-acetylneuraminic acid methyl ester undergoes various reactions to yield derivatives such as 3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN) and 5-azido-5-deoxy-KDN, which are important for studying structural variations in sialic acids (Schreiner & Zbiral, 1990).

Synthesis of Deoxy-Derivatives : Using similar methods, derivatives like 9-deoxy, 7,9-dideoxy, and 4,7,9-trideoxy-N-acetylneuraminic acid are synthesized, which are valuable for understanding the behavior towards CMP-sialate synthase (Schreiner, Christian, & Zbiral, 1990).

Investigation of Reactivity : The reactivity of peracetate methyl esters of N-acetylneuraminic acid with various agents like trimethylsilyl trifluoromethanesulfonate is studied to understand the influence of solvent, temperature, and time on the reaction outcomes (Kok, Mackey, & Itzstein, 1996).

Synthesis of Inhibitors : Derivatives like 2,3-dehydro-4-epi-N-acetylneuraminic acid are synthesized as potential neuraminidase inhibitors, important for antiviral research (Kumar et al., 1981).

Biological Properties : The synthesis of N-Acetyl-4-deoxy-D-neuraminic Acid is investigated for its biological properties, contributing to the understanding of sialic acid analogs (Hagedorn & Brossmer, 1986).

Analytical and Structural Studies

Crystal Structure Analysis : Studies on the crystal structure of N-acetylneuraminic acid methyl ester monohydrate enhance understanding of molecular conformations and interactions in the crystalline state (O'Connell, 1973).

Mass Spectrometry : Mass spectrometry of acetylated derivatives of sialic acids, including N-acetylneuraminic acid methyl ester, provides insights into their fragmentation patterns, crucial for analytical chemistry (Kochetkov et al., 1973).

Microwave-Assisted Synthesis : The effect of microwave irradiation on the synthesis of N-acetylneuraminic acid methyl ester is explored, offering advancements in synthetic methodologies (Chopra, Thomson, Grice, & Itzstein, 2012).

Inhibitory Activity : Studies on the binding of substrates and transition-state analogs to neuraminidase, using compounds like 2-deoxy-2,3-dehydro-N-acetylneuraminic acid and its methyl ester, contribute to enzyme mechanism research (Miller, Wang, & Flashner, 1978).

Configurational Assignment : Using high field NMR spectra, the configurational assignment in N-acetylneuraminic acid and its analogs is achieved, aiding in structural determination and analysis (Prytulla, Lambert, Lauterwein, Klessinger, & Thiem, 1990).

作用機序

Target of Action

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a derivative of N-acetylneuraminic acid (Neu5Ac), a type of sialic acid . Sialic acids are often present as the terminal sugar of glycoproteins . Therefore, the primary targets of this compound are likely to be these glycoproteins.

Biochemical Pathways

Since it is a derivative of neu5ac, it may be involved in the sialylation process, which is crucial for many biological functions such as cell-cell interaction, immune response, and pathogen recognition .

Pharmacokinetics

Given its chemical structure, it is likely to be soluble in organic solvents such as chloroform, ethyl acetate, and methanol . This could potentially affect its bioavailability.

生化学分析

Biochemical Properties

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, N-acetylneuraminic acid, a related compound, is often found in complex glycans on mucins and glycoproteins located at the cell membrane .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, N-acetylneuraminic acid acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 involves the protection of the hydroxyl groups of N-Acetylneuraminic Acid, followed by the esterification of the carboxylic acid group with methanol and acetylation of the remaining hydroxyl groups with acetic anhydride. The final step involves the deprotection of the protected hydroxyl groups to obtain the desired compound.", "Starting Materials": [ "N-Acetylneuraminic Acid", "Methanol", "Acetic Anhydride", "Acetic Acid", "Pyridine", "Dimethylformamide", "Triethylamine", "Dichloromethane", "Sodium Bicarbonate", "Sodium Sulfate" ], "Reaction": [ "Protection of the hydroxyl groups with acetyl chloride in the presence of pyridine and dimethylformamide", "Esterification of the carboxylic acid group with methanol in the presence of triethylamine and dichloromethane", "Acetylation of the remaining hydroxyl groups with acetic anhydride in the presence of pyridine", "Deprotection of the protected hydroxyl groups with sodium bicarbonate in methanol", "Purification of the final product using sodium sulfate and chromatography" ] } | |

CAS番号 |

950508-99-3 |

分子式 |

C22H31NO14 |

分子量 |

536.501 |

IUPAC名 |

methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |

InChI |

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1/i1D3 |

InChIキー |

MFDZYSKLMAXHOV-UCWJTYEISA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |

同義語 |

5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate](/img/structure/B587749.png)

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)